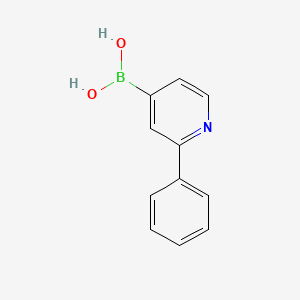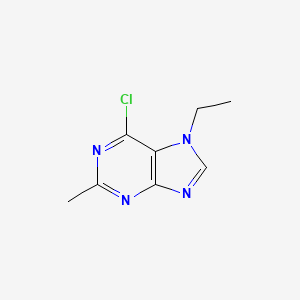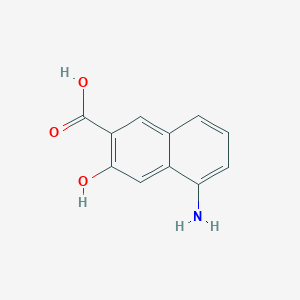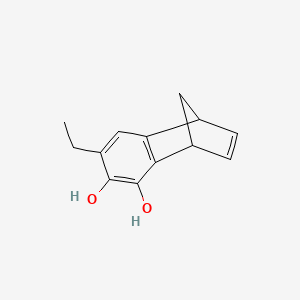![molecular formula C13H13NO B11899882 3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine CAS No. 6625-51-0](/img/structure/B11899882.png)
3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . The naphtho[2,1-e][1,3]oxazine scaffold is particularly interesting due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine involves a one-pot three-component condensation reaction. This reaction typically includes 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in the presence of a solvent such as glycerol at 50°C . The products are obtained in high yields (85-95%) within a short reaction time (5-10 minutes) .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the reaction conditions to achieve higher yields and purity. The use of environmentally benign protocols, such as the one-pot synthesis in glycerol, is favored due to its operational simplicity and easy workup . Additionally, the reuse of solvents like glycerol can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form naphthoquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, reduced oxazine compounds, and substituted oxazine derivatives .
Scientific Research Applications
3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is attributed to its ability to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine: This compound shares a similar oxazine scaffold but differs in the position of the naphtho ring fusion.
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphtho[2,1-b][1,4]oxazine]:
Uniqueness
3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is unique due to its specific substitution pattern and the resulting pharmacological properties.
Properties
CAS No. |
6625-51-0 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-methyl-2,4-dihydrobenzo[h][1,3]benzoxazine |
InChI |
InChI=1S/C13H13NO/c1-14-8-11-7-6-10-4-2-3-5-12(10)13(11)15-9-14/h2-7H,8-9H2,1H3 |
InChI Key |
OIUOFQJQYDMLMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C3=CC=CC=C3C=C2)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)

![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)


![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)



![8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899900.png)

